molecular formula C11H10O3 B13182729 methyl 2H-chromene-8-carboxylate

methyl 2H-chromene-8-carboxylate

Cat. No.: B13182729
M. Wt: 190.19 g/mol
InChI Key: HZEWNOQVLIPMHH-UHFFFAOYSA-N
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Description

Methyl 2H-chromene-8-carboxylate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products and pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2H-chromene-8-carboxylate typically involves cyclization reactions. One common method is the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, to form the chromene ring . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2H-chromene-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include chromene-8-carboxylic acids, dihydrochromene derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Methyl 2H-chromene-8-carboxylate can be compared with other similar compounds, such as:

    Coumarins: Like chromenes, coumarins are oxygen-containing heterocycles with diverse biological activities.

    Flavonoids: Flavonoids are another class of compounds with a similar structure to chromenes.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

methyl 2H-chromene-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEWNOQVLIPMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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